molecular formula C7H3ClN2O3 B3392804 2-Chloro-4-nitrobenzo[d]oxazole CAS No. 1378830-84-2

2-Chloro-4-nitrobenzo[d]oxazole

Cat. No.: B3392804
CAS No.: 1378830-84-2
M. Wt: 198.56 g/mol
InChI Key: JQADUQJCCASNNB-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzo[d]oxazole (CAS 1378830-84-2) is a high-value chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a benzoxazole scaffold, a privileged structure found in numerous biologically active molecules and pharmaceutical agents . The reactive 2-chloro group serves as a versatile handle for nucleophilic aromatic substitution, allowing for the introduction of various nitrogen-containing nucleophiles such as amines and N-methylpiperazine groups to create diverse compound libraries . The electron-withdrawing 4-nitro group strongly activates the aromatic ring toward nucleophilic attack and can be readily reduced to an amine for further functionalization . This scaffold is of significant interest in anticancer research. Structural analogues, particularly those incorporating N-methylpiperazine modifications, have demonstrated promising in vitro antiproliferative activity against various human cancer cell lines, including HCT-116 and HepG2 . The benzo[d]oxazole core is a key motif in developing novel inhibitors targeting enzymes and receptors, with applications explored in antibiotic and anti-inflammatory drug discovery . This product is supplied with a guaranteed purity of 98% . This chemical is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-4-nitro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O3/c8-7-9-6-4(10(11)12)2-1-3-5(6)13-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQADUQJCCASNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloro 4 Nitrobenzo D Oxazole and Its Structural Analogues

Precursor Synthesis and Pre-functionalization Strategies Relevant to Halogenated Nitrobenzo[d]oxazoles

The foundation of synthesizing complex benzoxazoles lies in the preparation of appropriately substituted precursors. This initial phase is crucial as it dictates the final arrangement of functional groups on the benzoxazole (B165842) ring system.

Synthesis of Halogenated and Nitro-Substituted Aminophenol Intermediates

The synthesis of halogenated and nitro-substituted aminophenols is a key first step. A common route involves the nitration of a halogenated phenol. For instance, starting with a chlorophenol, nitration can introduce a nitro group onto the aromatic ring. Subsequent reduction of a second nitro group, if present, or another reducible group can then yield the desired aminophenol intermediate.

Another approach is the selective reduction of a dinitro-halogenated aromatic compound. For example, 2,4-dinitrochlorobenzene can be used as a starting material. patsnap.com Through controlled hydrolysis and selective catalytic hydrogenation, intermediates like 2-amino-4-nitrophenol (B125904) can be synthesized. patsnap.com The choice of reducing agent and reaction conditions is critical to selectively reduce one nitro group while leaving the other and the halogen intact. Industrial-scale production often favors catalytic hydrogenation, which can be performed to preserve halogen substituents. google.com

The synthesis of aminophenol derivatives can also be achieved through the reduction of nitrobenzene. This process involves a two-step reaction using zinc powder to form a phenyl hydroxylamine (B1172632) intermediate, which then undergoes a Bamberger rearrangement in the presence of sulfuric acid to yield para-aminophenol. rasayanjournal.co.in

Selective Introduction of Nitro Substituents at Aromatic Ring Positions

The position of the nitro group on the benzoxazole ring is determined during the precursor synthesis. The nitration of aromatic compounds is highly dependent on the electronic properties of the substituents already present on the ring. patsnap.com For example, starting with an aniline (B41778) derivative, direct nitration can be challenging as the amino group is sensitive to oxidation and can lead to a mixture of products. Therefore, the amino group is often protected, for instance by acetylation, before nitration to direct the incoming nitro group and prevent unwanted side reactions. wikipedia.org

The selective introduction of nitro groups can also be achieved using various nitrating agents and catalysts. A mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) is an effective agent for the ipso-nitration of arylboronic acids, yielding nitroarenes. organic-chemistry.org Metal-modified montmorillonite (B579905) KSF can catalyze the nitration of phenolic compounds, demonstrating good stability and reusability. organic-chemistry.org

Cyclization Reactions for Benzo[d]oxazole Ring Formation

The final and defining step in the synthesis of benzoxazoles is the cyclization reaction, which forms the fused oxazole (B20620) ring. Various methods have been developed to achieve this transformation efficiently.

Intramolecular Annulation Approaches (e.g., N-deprotonation–O-SNAr cyclization pathways)

A powerful method for forming the benzoxazole ring is through intramolecular nucleophilic aromatic substitution (SNAr). In a typical N-deprotonation–O-SNAr pathway, an N-acylated 2-halo-aminophenol derivative is used as the precursor. The reaction is initiated by deprotonation of the amide nitrogen using a base, such as potassium carbonate, in an anhydrous solvent like DMF. mdpi.com This generates a delocalized anion where the negative charge resides on both the nitrogen and oxygen atoms. The oxygen of the resulting anion then acts as a nucleophile, attacking the carbon atom bearing the halogen in an intramolecular SNAr reaction to form the oxazole ring. mdpi.com The efficiency of this cyclization is highly dependent on the nature of the electron-withdrawing groups on the aromatic ring, with stronger activating groups like nitro facilitating the reaction at lower temperatures. mdpi.com

PrecursorActivating GroupTemperature (°C)Time (h)Product
N-(2-fluoro-5-nitrophenyl)benzamideNitro9012-phenyl-5-nitrobenzo[d]oxazole
N-(2-fluoro-5-cyanophenyl)benzamideCyano11512-phenyl-5-cyanobenzo[d]oxazole
N-(2-fluoro-5-methoxycarbonylphenyl)benzamideMethoxycarbonyl1202Methyl 2-phenylbenzo[d]oxazole-5-carboxylate
N-(2-fluoro-5-(trifluoromethyl)phenyl)benzamideTrifluoromethyl13032-phenyl-5-(trifluoromethyl)benzo[d]oxazole

Table 1: Synthesis of 2,5-disubstituted benzo[d]oxazoles from anilide derivatives via N-deprotonation–O-SNAr cyclization. Data sourced from mdpi.com.

Catalytic Cyclization Protocols and Their Mechanistic Underpinnings (e.g., electrochemical methods, metal-catalyzed ring closures)

Catalytic methods offer alternative and often milder conditions for benzoxazole synthesis.

Electrochemical Methods: Electrochemical synthesis represents a novel and green approach. rsc.orgrsc.org One method involves the electrochemical oxidation of 3,5-di-tert-butylcatechol (B55391) in the presence of benzylamines. rsc.org This process generates a benzoquinone intermediate that reacts with the benzylamine, followed by cyclization and further electron transfer to form the benzoxazole derivative. rsc.org Another electrochemical approach utilizes the oxidation of anilides, which can proceed via amidyl radical intermediates to form the benzoxazole ring. rsc.org These methods often use common electrode materials and constant current protocols, making them attractive alternatives to traditional chemical oxidants. rsc.org An indirect "ex-cell" electrochemical synthesis has also been reported, where an electrochemically generated I(III) species is used to oxidatively cyclize ortho-iminophenols to benzoxazoles, a method compatible with a wide range of functional groups. acs.org

Metal-Catalyzed Ring Closures: Transition metal catalysts, particularly copper, have been extensively used in benzoxazole synthesis. Copper-catalyzed intramolecular C-O bond formation is a common strategy. For example, N-(2-halophenyl)amides can undergo Ullmann-type coupling reactions catalyzed by copper complexes to yield benzoxazoles. researchgate.net The reaction rate often follows the order of I > Br > Cl for the halogen substituent, suggesting that oxidative addition is the rate-determining step. organic-chemistry.org Iron catalysts have also been employed for the redox condensation of o-hydroxynitrobenzenes with alcohols to provide 2-substituted benzoxazoles. organic-chemistry.org In some cases, metal-catalyzed reactions can also lead to ring-opening of the benzoxazole, offering a pathway to highly functionalized benzenes. acs.orgacs.orgresearchgate.netresearchgate.net For instance, a copper catalyst can mediate the reaction of benzoxazole with ethyl diazoacetate and water to generate a substituted benzene (B151609) with aldehyde, amine, carboxylate, and hydroxyl groups. acs.orgacs.orgresearchgate.net An iron-catalyzed oxidative cyclization has been developed for the synthesis of 2-aminobenzoxazoles, which proceeds through a plausible radical process. rsc.org

Green Chemistry Principles and Sustainable Synthetic Approaches in Benzo[d]oxazole Formation

In recent years, there has been a significant shift towards developing more environmentally friendly methods for benzoxazole synthesis. These "green" approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One strategy involves the use of reusable catalysts. For example, samarium triflate has been used as a reusable acid catalyst for the condensation of o-aminophenols and aldehydes in an aqueous medium. organic-chemistry.org Another approach utilizes a Brønsted acidic ionic liquid gel as a heterogeneous catalyst for the solvent-free synthesis of benzoxazoles, which can be easily recovered and reused. acs.orgnih.gov Magnetic nanoparticles, such as Fe3O4@SiO2-SO3H, have also been employed as recyclable catalysts for the condensation of 2-aminophenol (B121084) with aldehydes under solvent-free conditions. ajchem-a.com

The use of greener solvents and reaction conditions is another key aspect of sustainable synthesis. Water has been used as a solvent in some protocols. organic-chemistry.org Solvent-free reactions, often assisted by microwave or ultrasound irradiation, can significantly reduce reaction times and energy consumption. nih.govnih.govnih.gov For instance, the condensation of 2-aminophenol and benzaldehyde (B42025) can be achieved under solvent-free sonication in the presence of a magnetic ionic liquid catalyst, with water being the only byproduct. nih.gov These methods align with the principles of green chemistry by offering high yields, simple work-up procedures, and minimal environmental impact. acs.orgnih.govjetir.orgnih.gov

Regioselective Functionalization of the Benzo[d]oxazole Core

The precise installation of substituents onto the benzo[d]oxazole framework is crucial for tuning its chemical and biological properties. This section details methodologies for controlled halogenation and nitration, as well as specific techniques for introducing a chlorine atom at the 2-position.

Controlled Halogenation and Nitration Studies on the Oxazole and Benzo Rings

The introduction of halogens and nitro groups onto the benzoxazole ring system is a key step in the synthesis of various derivatives. The position of these substituents is highly dependent on the reaction conditions and the existing substitution pattern of the benzoxazole core.

Nitration of unsubstituted benzoxazole typically occurs at the 5- or 6-position of the benzene ring. researchgate.net However, if these positions are already occupied, the nitro group may be directed to the 4- or 7-position. researchgate.net The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution, where a nitronium ion (NO₂⁺), often generated from nitric acid and a strong acid catalyst like sulfuric acid, acts as the electrophile. libretexts.org

Halogenation of arenes and heterocycles can be achieved using N-halosuccinimides in fluorinated alcohols, providing good yields and high regioselectivity under mild conditions. acs.org For instance, the use of N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) allows for the controlled introduction of chlorine, bromine, or iodine, respectively. youtube.com Microwave-assisted, palladium-catalyzed regioselective halogenation of 3-phenyl-2H-benzo[b] acs.orgorganic-chemistry.orgoxazin-2-ones using N-halosuccinimides has also been reported, demonstrating high functional group tolerance and efficiency. nih.gov The choice of halogenating agent and catalyst is critical. For example, while elemental chlorine or sulfuryl chloride can be used for ring chlorination of benzoxazolin-2-one, the reaction temperature influences the outcome. google.com

It is important to note that direct halogenation of benzene with fluorine is often too reactive and can be explosive, while iodination is typically endothermic and may not proceed without a suitable catalyst or oxidizing agent. libretexts.org

Methodologies for Introducing the Chloro Group at the 2-Position

Several strategies exist for the specific introduction of a chlorine atom at the 2-position of the benzoxazole ring. One common approach involves the conversion of a 2-hydroxybenzoxazole (benzoxazolin-2-one) to the desired 2-chloro derivative. This transformation can be achieved using reagents like phosphorus pentachloride (PCl₅). google.com For instance, reacting benzoxazolin-2-one with PCl₅ in a halogenated aromatic hydrocarbon solvent at elevated temperatures (120° to 200° C) yields 2-chlorobenzoxazole (B146293). google.com

Another established method starts from the corresponding 2-mercaptobenzoxazole (B50546). The mercapto group can be replaced by chlorine using various chlorinating agents. google.com Historically, phosphorus pentachloride was used for this purpose, though this method often resulted in low yields and byproducts. google.com Alternative chlorinating agents that have been employed include disulfur (B1233692) dichloride, phosgene, and elemental chlorine. google.comgoogle.com A more refined process involves adding the 2-mercaptobenzoxazole to a melt of a previously prepared 2-chlorobenzoxazole while simultaneously or subsequently passing chlorine gas into the melt. google.com

A direct synthesis of 2-chlorobenzoxazoles from 2-aminophenols and halogenated nitriles has also been developed. acs.org This method offers a greener and more robust pathway, in some cases proceeding without the need for an acid or base catalyst when using an alcoholic solvent. acs.org

Derivatization Strategies from the 2-Chloro-4-nitrobenzo[d]oxazole Scaffold

The this compound molecule serves as a versatile building block for the synthesis of more complex and polyfunctionalized benzoxazole systems. The presence of the reactive chloro and nitro groups allows for a wide range of chemical transformations.

Synthetic Pathways for Further Substitution on the Oxazole Ring

The chlorine atom at the 2-position of the benzoxazole ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a variety of functional groups. This reactivity enables the synthesis of diverse 2-substituted benzoxazoles. For example, the 2-chloro group can be displaced by amines to form 2-aminobenzoxazoles.

Chemical Transformations of the Nitro Group to Alternative Functionalities

The nitro group on the benzoxazole ring is a valuable functional handle that can be transformed into other groups. nih.gov The most common transformation is the reduction of the nitro group to an amino group. nih.gov This reduction can be carried out using various reducing agents, such as tin(II) chloride (SnCl₂) or through catalytic hydrogenation. nih.gov The resulting amino group can then be further modified, for instance, by acylation or conversion into a diazonium salt, which can then undergo a range of substitution reactions.

The nitro group's strong electron-withdrawing nature also activates the aromatic ring towards nucleophilic attack, a property that can be exploited in certain synthetic strategies. nih.gov

Synthesis of Polyfunctionalized Benzo[d]oxazole Systems for Academic Exploration

The combination of derivatization strategies at both the 2-position and the nitro-substituted benzene ring allows for the synthesis of a vast library of polyfunctionalized benzo[d]oxazole derivatives. These compounds are valuable for academic research, enabling the exploration of structure-activity relationships in various biological and material science applications. For instance, a solid-phase synthesis approach using 3-nitrotyrosine (B3424624) as a scaffold has been developed to create combinatorial libraries of benzoxazoles. nih.gov This method involves sequential reductive alkylation, acylation, nitro group reduction, and dehydrative cyclization to yield the benzoxazole core. nih.gov

The ability to introduce multiple functional groups with high regiocontrol is essential for the rational design of novel benzoxazole-based compounds with tailored properties.

Chemical Reactivity and Mechanistic Pathways of 2 Chloro 4 Nitrobenzo D Oxazole

Nucleophilic Substitution Reactions at the 2-Position of the Benzo[d]oxazole Ring

The chlorine atom at the 2-position of the benzoxazole (B165842) ring is an effective leaving group, susceptible to displacement by a variety of nucleophiles. This reactivity is significantly enhanced by the electronic influence of the fused aromatic system and, crucially, the appended nitro group. The most widely accepted mechanism for these transformations is the bimolecular nucleophilic aromatic substitution (SNAr). This process typically involves two key steps: the initial attack of the nucleophile on the electron-deficient carbon atom to form a stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (in this case, the chloride ion) to restore aromaticity.

The electrophilic C-2 carbon of 2-Chloro-4-nitrobenzo[d]oxazole is a prime target for a wide array of nucleophiles.

Amines : Primary and secondary amines are effective nucleophiles for displacing the 2-chloro substituent. The reaction with ammonia (B1221849) or primary amines can lead to the formation of 2-aminobenzo[d]oxazole derivatives. researchgate.netnih.gov However, the initial product, a primary or secondary amine, is itself nucleophilic and can potentially react with another molecule of the starting material, leading to multiple substitutions. biointerfaceresearch.com The reaction of chloro-nitroaromatic compounds with amines to form the corresponding amino derivatives is a well-established transformation in organic synthesis. For example, the reaction of 2,4-dichloro-3,5-dinitrobenzoate with amines like piperidine (B6355638) and morpholine (B109124) proceeds via aminodechlorination at the most activated position. nih.gov In a similar vein, 5-chloro-2,3-diphenyltetrazolium salts react with primary amines via nucleophilic substitution of the chlorine atom to yield 5-aminotetrazolium salts. sigmaaldrich.com

Thiols and Thiolates : Thiolate anions, being soft and highly polarizable nucleophiles, are particularly reactive towards activated chloro-aromatic systems. The reaction of this compound with various thiols (R-SH) in the presence of a base, or directly with pre-formed thiolates (RS-), is expected to yield 2-thioether substituted benzoxazoles. Kinetic studies on the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with biothiols have demonstrated that the thiol group is the reactive nucleophilic center. ekb.eg In some cases, the reaction with thiols can be complex; for instance, the reaction of 4-chloro-7-nitrobenzofurazan (B127121) with thiols can form multiple products, including a reversible Meisenheimer-type complex and the expected 4-thio derivative. rsc.orgzenodo.org The S-alkylation of mercapto derivatives with chloro-oxadiazoles has also been reported to proceed efficiently. researchgate.net

Alkoxides and Phenoxides : Alkoxides (RO-) and phenoxides (ArO-) can act as potent nucleophiles to displace the chlorine atom, leading to the formation of 2-alkoxy- and 2-aryloxy-4-nitrobenzo[d]oxazoles, respectively. The reactivity of 2-chloroquinolines toward methoxide (B1231860) ions is well-documented. nih.gov Kinetic studies on the reaction of 3-nitro-4-chloro benzaldehyde (B42025) with various substituted sodium phenoxides in ethanol (B145695) have been conducted, demonstrating a bimolecular reaction mechanism. nih.gov The synthesis of 2-alkoxy-substituted benzo[b]thiophenes has been achieved through the reaction of a thioketene (B13734457) intermediate with O-nucleophiles, which involves an intramolecular nucleophilic substitution of a chlorine atom. ekb.eg

The presence of the nitro group at the 4-position is critical to the reactivity of the molecule. The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry, exerting its influence through both inductive (-I) and resonance (-M) effects. nih.govresearchgate.netnih.gov

This strong electron-withdrawing capability significantly reduces the electron density of the entire aromatic system, particularly at the ortho and para positions relative to itself. libretexts.org In this compound, the C-2 position where the chlorine atom is attached is ortho to the nitro group's position on the benzene (B151609) ring. The nitro group strongly delocalizes the negative charge of the Meisenheimer intermediate formed during nucleophilic attack, thereby stabilizing this transition state and lowering the activation energy for the substitution reaction. koreascience.kr

Studies comparing the activating effects of different electron-withdrawing groups in SNAr reactions have consistently shown the nitro group to be one of the most potent activators. nih.gov For example, in the synthesis of benzo[d]oxazoles via N-deprotonation–O-SNAr cyclization, anilide precursors with a C5-nitro group cyclized at a much lower temperature (90 °C) compared to those with cyano (115 °C) or trifluoromethyl (130 °C) groups, highlighting its superior activating power. koreascience.kr This electronic activation is fundamental to the synthetic utility of chloro-nitroaromatic compounds. beilstein-journals.org

Nucleophilic aromatic substitution reactions, such as those involving this compound, generally follow second-order kinetics, being first-order in both the aromatic substrate and the nucleophile. nih.govmdpi.com The rate of reaction is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent.

Kinetic investigations of analogous systems provide insight into the mechanistic pathways. For the aminolysis of 2-chloro-4-nitrophenyl benzoates, a closely related system, a downward-curving Brønsted-type plot was observed. nih.govCurrent time information in Bangalore, IN. This is often interpreted as evidence for a stepwise mechanism with a change in the rate-determining step (RDS) from the formation of the Meisenheimer intermediate to its breakdown, depending on the basicity of the attacking amine. Current time information in Bangalore, IN.

Thermodynamic parameters, such as the energy and entropy of activation, have been calculated for similar reactions. For the reaction of 3-nitro-4-chloro benzaldehyde with sodium phenoxides, the activation energies and entropies were determined, providing quantitative data on the reaction's feasibility and the nature of the transition state. nih.gov The interplay between potential energy and entropy is crucial in determining the reaction kinetics and whether a pathway is favorable.

The table below summarizes kinetic data from reactions of analogous chloro-nitroaromatic compounds, illustrating the typical magnitudes of rate constants and the influence of the nucleophile and solvent.

SubstrateNucleophileSolventTemperature (°C)Rate Constant (k₂)Reference
3-Nitro-4-chloro benzaldehydeSodium phenoxideEthanol301.53 x 10⁻⁴ L mol⁻¹ s⁻¹ nih.gov
3-Nitro-4-chloro benzaldehydeSodium p-cresoxideEthanol303.20 x 10⁻⁴ L mol⁻¹ s⁻¹ nih.gov
1-Chloro-2,4-dinitrobenzeneHydrazine (B178648)Methanol25Not specified, but reaction is rapid
2-Chloro-N-methylpyridiniumPiperidineMethanol251.2 x 10⁻³ M⁻²s⁻¹ (Overall third-order) nih.gov

Chemical Transformations Involving the Nitro Group

Beyond its role as an activating group, the nitro moiety itself can undergo various chemical transformations, offering pathways to further functionalize the benzoxazole scaffold.

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. The challenge often lies in achieving this reduction selectively in the presence of other reducible functional groups, such as the chloro substituent. Several methods have been developed for this purpose.

A variety of reducing systems can be employed, including catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) and metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl). However, for substrates containing sensitive groups like halogens, milder and more selective reagents are preferred to avoid undesired side reactions like hydrodehalogenation.

Modern, selective methods include:

Hydrazine-based systems : A combination of hydrazine glyoxylate (B1226380) with zinc or magnesium powder has been shown to selectively and rapidly reduce aromatic nitro groups at room temperature, leaving halogen substituents intact.

Sodium Borohydride (B1222165) Systems : While sodium borohydride (NaBH₄) itself is generally not strong enough to reduce aromatic nitro groups, its reactivity can be enhanced by using it in combination with transition metal complexes like Ni(PPh₃)₄, providing an efficient method for converting nitroarenes to anilines. koreascience.kr

Chemoselective Reductions : In some biological or biomimetic systems, nitroreductase enzymes can catalyze the reduction of nitroaromatics selectively to the corresponding hydroxylamino derivatives, which are valuable synthetic intermediates. Current time information in Bangalore, IN.

The table below presents a summary of common and selective reducing agents for the conversion of aromatic nitro compounds to amines.

Reagent/SystemSelectivityTypical ConditionsReference
H₂, Pd/CHigh activity, risk of dehalogenationRT-Elevated Temp, H₂ pressure
Fe / HCl or NH₄ClClassic method, often selective for -NO₂Reflux in aq. ethanol
SnCl₂·2H₂OCommon, generally selectiveAcidic or alcoholic solvent
Zn / Hydrazine GlyoxylateHigh selectivity, rapidRoom Temperature
NaBH₄ / Ni(PPh₃)₄Selective, mildEthanol, Room Temperature koreascience.kr

The powerful electron-withdrawing nature of the nitro group can be harnessed in various synthetic strategies beyond simple SNAr reactions. By reducing the electron density of the aromatic ring, the nitro group makes the system susceptible to attack by a broader range of nucleophiles and can influence the regioselectivity of other reactions. nih.govnih.gov

For example, the electronic properties conferred by the nitro group are essential in intramolecular cyclization reactions to form heterocyclic systems. The synthesis of 5-nitrobenzo[d]oxazole derivatives has been accomplished via an intramolecular O-SNAr cyclization of N-(2-fluoro-5-nitrophenyl)benzamide precursors. koreascience.kr In this case, the nitro group is not just a passive spectator but an essential activating component that enables the ring-closing reaction to occur under accessible conditions. Furthermore, the nitro group can itself act as a leaving group in certain nucleophilic substitution reactions, although this is less common than halide displacement. nih.gov

Reactivity of the Benzo-Fused Aromatic System

The benzene ring fused to the oxazole (B20620) core in this compound is significantly influenced by the attached nitro and chloro groups, as well as the oxazole moiety itself. These substituents modulate the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic and radical attack.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. However, the benzene ring of this compound is heavily deactivated towards EAS reactions due to the powerful electron-withdrawing nature of the nitro group at the C4 position. The nitro group exerts a strong -I (inductive) and -R (resonance) effect, significantly reducing the electron density of the benzene ring and making it less nucleophilic. The chlorine atom at the C2 position of the oxazole ring also contributes a deactivating inductive effect.

The directing effects of the substituents on the benzene ring are crucial in determining the regioselectivity of any potential EAS reaction. The nitro group is a strong meta-director, while the ether-like oxygen of the benzoxazole ring and the nitrogen of the oxazole are ortho, para-directing. However, the strong deactivating nature of the nitro group is expected to be the dominant factor. Therefore, electrophilic attack, if it were to occur, would most likely be directed to the positions meta to the nitro group, which are C5 and C7. The chlorine atom on the oxazole ring has a minor influence on the regioselectivity of the benzene ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionActivating/Deactivating EffectDirecting InfluencePredicted Outcome
C5Deactivated (by NO₂)Meta to NO₂Potential site for substitution
C6Deactivated (by NO₂)Ortho to NO₂Unlikely site for substitution
C7Deactivated (by NO₂)Meta to NO₂Potential site for substitution

It is important to note that forcing conditions, such as high temperatures and strong acid catalysts, would be necessary to achieve any electrophilic substitution on this highly deactivated ring system.

The study of radical reactions involving this compound is an area of interest, particularly given the presence of the nitro group, which can participate in single-electron transfer processes. While specific studies on this compound are not extensively documented, general principles of radical chemistry can be applied.

Radical substitution reactions on the aromatic ring are less common than electrophilic substitutions but can occur under specific conditions, often initiated by radical initiators such as AIBN (azobisisobutyronitrile) or peroxides. The regioselectivity of radical attack is generally less predictable than that of electrophilic substitution and can be influenced by a combination of electronic and steric factors. For this compound, radical attack could potentially occur at various positions on the benzene ring, with the exact outcome depending on the nature of the radical species and the reaction conditions.

Elucidation of Comprehensive Reaction Mechanisms

Understanding the detailed mechanistic pathways of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic methodologies. This involves the study of transition states, energy landscapes, and the influence of external factors like solvents and catalysts.

The formation of the benzoxazole ring system itself involves a cyclization reaction, typically from a 2-aminophenol (B121084) derivative. Computational studies on similar systems have shown that the mechanism can proceed through different pathways, with the relative energies of the transition states determining the favored route. For instance, the cyclization can be initiated by nucleophilic attack of the hydroxyl group onto an activated carbonyl or imine, followed by dehydration.

Solvents play a critical role in modulating the kinetics and selectivity of reactions involving this compound. For nucleophilic aromatic substitution at the C2 position, polar aprotic solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are generally preferred. These solvents can solvate the cation of the nucleophilic salt while leaving the anion relatively free and highly reactive. Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

Catalysts are also crucial in many transformations. For instance, in the synthesis of benzoxazoles, acid or base catalysts are often employed to facilitate the cyclization and dehydration steps. In potential cross-coupling reactions involving the C2-chloro substituent, transition metal catalysts such as palladium or copper complexes would be essential to activate the C-Cl bond and facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. The choice of ligand on the metal catalyst can significantly influence the efficiency and selectivity of the reaction.

Computational chemistry provides a powerful tool for validating and refining proposed reaction mechanisms. Density Functional Theory (DFT) calculations can be used to model the geometries and energies of reactants, intermediates, transition states, and products. This allows for the calculation of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction feasibility and selectivity.

For this compound, computational studies could be employed to:

Predict the most likely sites for electrophilic and nucleophilic attack.

Model the transition states for key reaction steps, such as cyclization and SNAr.

Investigate the effect of different solvents on the reaction energetics.

Elucidate the role of catalysts in lowering activation barriers.

These computational predictions must be validated through experimental studies. This can involve:

Kinetic studies to determine reaction rates and orders.

Isotope labeling experiments to trace the path of atoms during a reaction.

Spectroscopic identification of reaction intermediates.

Analysis of product distributions to confirm regioselectivity.

By combining computational modeling with experimental verification, a comprehensive and accurate understanding of the chemical reactivity and mechanistic pathways of this compound can be achieved.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Chloro 4 Nitrobenzo D Oxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise covalent framework of 2-Chloro-4-nitrobenzo[d]oxazole. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, each proton and carbon atom in the molecule can be unambiguously assigned.

Application of Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Elucidation

The structural elucidation of this compound is achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments.

¹H NMR: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons H-5, H-6, and H-7. The electron-withdrawing effects of the nitro group at C-4 and the chloro group at C-2, along with the heteroatoms in the oxazole (B20620) ring, would shift these protons downfield. The proton H-5 would likely appear as a doublet, coupled to H-6. H-7 would also be a doublet, coupled to H-6. H-6 would, in turn, appear as a doublet of doublets, showing correlations to both H-5 and H-7.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique carbon signals, four of which are quaternary (C-2, C-3a, C-4, C-7a) and three are methine carbons (C-5, C-6, C-7). The carbon bearing the chloro group (C-2) and those in the oxazole ring (C-3a, C-7a) would have characteristic chemical shifts influenced by the adjacent heteroatoms. mdpi.com The carbon attached to the nitro group (C-4) is expected to be significantly deshielded.

2D NMR: To definitively link these proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. A cross-peak between the signals for H-5 and H-6, and another between H-6 and H-7, would confirm their adjacent positions on the benzene (B151609) ring. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to the carbons they are directly attached to. It would allow for the unambiguous assignment of C-5, C-6, and C-7 by linking them to their corresponding, already identified, proton signals. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying the quaternary carbons and piecing together the entire molecular structure. Key correlations would be expected between H-5 and carbons C-3a, C-4, and C-7; between H-7 and carbons C-5 and C-7a; and between the oxazole proton (if present, though C-2 is substituted here) and adjacent carbons. These long-range (2-3 bond) correlations provide the final evidence for the connectivity of the fused ring system and the positions of the substituents. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is illustrative, based on known chemical shift ranges for analogous structures.

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
2 - Quaternary (C-Cl) -
3a - Quaternary H-5
4 - Quaternary (C-NO₂) H-5, H-6
5 Doublet Methine C-3a, C-4, C-7
6 Doublet of Doublets Methine C-4, C-5, C-7a
7 Doublet Methine C-5, C-7a
7a - Quaternary H-6, H-7

Isotopic Labeling Studies for the Resolution of Complex Spectral Features and Mechanistic Insights

For molecules with overlapping signals or for probing specific reaction mechanisms, isotopic labeling is an invaluable technique. While not routinely necessary for a structure like this compound, it could be employed for advanced studies.

¹³C Labeling: If specific carbon signals were difficult to assign due to low intensity or proximity to other quaternary signals, synthesis of the molecule using a ¹³C-labeled precursor could enhance the signal for that specific carbon, confirming its location.

¹⁵N Labeling: To unequivocally confirm the assignments of the nitrogen-bearing carbons (C-3a, C-4, C-7a) and to study the electronic environment of the heteroatoms, the synthesis could be performed with ¹⁵N-labeled reagents. For example, using a ¹⁵N-labeled nitrosating agent would result in a ¹⁵N-labeled nitro group. Subsequent ¹H-¹⁵N HMBC experiments could show correlations from H-5 to the nitro-¹⁵N, confirming the C-4 position of the nitro group. Similarly, labeling the oxazole nitrogen would help solidify the assignments of C-2, C-3a, and C-7a. These studies are particularly useful for mechanistic investigations of the molecule's formation or its reactions.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural details based on how the molecule fragments under energetic conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which in turn confirms its elemental composition. For this compound (C₇H₃ClN₂O₃), HRMS can distinguish its molecular formula from any other combination of atoms that might have the same nominal mass. A key feature would be the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units.

Table 2: Predicted HRMS Data for this compound

Ion Formula Isotope Combination Calculated Exact Mass (Da)
[C₇H₃³⁵ClN₂O₃]⁺ Major Isotope 197.9808
[C₇H₃³⁷ClN₂O₃]⁺ Chlorine-37 Isotope 199.9779

Analysis of Fragmentation Pathways and Their Chemical Significance

In electron impact (EI) mass spectrometry, the molecular ion is subjected to energy that causes it to break apart into smaller, characteristic fragment ions. Analyzing these fragmentation pathways provides a roadmap of the molecule's structure. For nitroaromatic compounds, fragmentation is often predictable. nih.govyoutube.com

A plausible fragmentation pathway for this compound would likely involve:

Loss of NO₂: A common fragmentation for nitroaromatics is the loss of a nitro group (NO₂, 46 Da), leading to a significant peak at m/z 152 (for the ³⁵Cl isotope). nih.gov

Loss of CO: The oxazole ring can lose a molecule of carbon monoxide (CO, 28 Da). This can happen either before or after the loss of the nitro group.

Loss of Chlorine: Cleavage of the C-Cl bond can result in the loss of a chlorine radical (Cl, 35 or 37 Da).

Ring Fission: Subsequent fragmentation would involve the breakdown of the heterocyclic and benzene rings, leading to smaller charged fragments.

The relative abundance of these fragments helps to confirm the presence and location of the functional groups. For instance, the ready loss of 46 Da is a strong indicator of a nitro substituent. youtube.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, these spectra would provide clear evidence for its key structural components. nih.govesisresearch.org

The key vibrational modes expected are:

Nitro Group (NO₂): Two strong, characteristic stretching vibrations are expected: an asymmetric stretch (νas) typically around 1500–1590 cm⁻¹ and a symmetric stretch (νs) around 1300–1380 cm⁻¹. nih.govnih.gov

Benzoxazole (B165842) Ring: The C=N stretching vibration of the oxazole ring is expected in the 1550–1690 cm⁻¹ region. The C-O-C stretching vibrations of the ether linkage within the ring would also produce characteristic bands, typically in the 1050-1250 cm⁻¹ range. esisresearch.org

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at various frequencies between 1400 and 1600 cm⁻¹ would confirm the aromatic backbone.

Carbon-Chlorine Bond (C-Cl): A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 700 and 800 cm⁻¹. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretching 3050 - 3150
Nitro (NO₂) Asymmetric Stretch 1500 - 1590
Nitro (NO₂) Symmetric Stretch 1300 - 1380
Benzoxazole C=N Stretching 1550 - 1690
Aromatic C=C Ring Stretching 1400 - 1600
Benzoxazole C-O-C Asymmetric/Symmetric Stretch 1050 - 1250
C-Cl Stretching 700 - 800

Identification of Characteristic Absorption Bands Associated with Nitro and Chloro Groups, and the Oxazole Ring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For this compound, the spectra would be dominated by contributions from the nitro (NO₂) group, the chloro (C-Cl) group, and the fused benzoxazole ring system.

Nitro Group (NO₂) Vibrations: The nitro group is expected to produce two of the most characteristic and intense bands in the IR spectrum. These correspond to the asymmetric and symmetric stretching vibrations. Typically, the asymmetric stretch (ν_as(NO₂)) appears in the 1500-1600 cm⁻¹ region, while the symmetric stretch (ν_s(NO₂)) is found at lower wavenumbers, generally between 1300 and 1390 cm⁻¹. The exact positions are sensitive to the electronic environment; the electron-withdrawing nature of the benzoxazole ring and the chloro substituent would influence these frequencies. Other vibrations, such as the scissoring (δ(NO₂)), rocking (ρ(NO₂)), and wagging (ω(NO₂)) modes, occur at lower frequencies.

Chloro Group (C-Cl) Vibrations: The carbon-chlorine stretching vibration (ν(C-Cl)) is typically observed in the range of 600-800 cm⁻¹. Its intensity can vary, and its position is dependent on the nature of the carbon atom it is attached to (in this case, an aromatic ring).

Oxazole Ring Vibrations: The oxazole ring, as a heterocyclic aromatic system, gives rise to a series of characteristic vibrations. wikipedia.orgchemicalbook.com These include C=N and C=C stretching vibrations, which are often coupled and appear in the 1500-1680 cm⁻¹ region. The C-O-C stretching vibrations of the oxazole ring are typically found in the 1000-1300 cm⁻¹ range. researchgate.net Ring breathing modes and other deformations occur at lower wavenumbers and contribute to the fingerprint region of the spectrum. researchgate.net

A predictive summary of these vibrational bands is presented in the table below.

Functional Group/MoietyVibrational ModeExpected Wavenumber Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch (ν_as)1500 - 1600
Nitro (NO₂)Symmetric Stretch (ν_s)1300 - 1390
Benzoxazole RingC=N / C=C Stretch1500 - 1680
Benzoxazole RingC-O-C Stretch1000 - 1300
Chloro (C-Cl)Stretch (ν)600 - 800

Conformational Analysis and Molecular Dynamics via Vibrational Signatures

While the benzoxazole ring system is rigid and planar, conformational flexibility in this compound could arise from the rotation of the nitro group around its C-N bond. Although the barrier to rotation is generally high due to partial double bond character induced by resonance with the aromatic system, deviations from planarity can occur due to steric hindrance or crystal packing forces. mdpi.com

Vibrational spectroscopy can probe these dynamics. nih.gov Changes in the orientation of the nitro group would alter its electronic coupling with the benzoxazole ring, leading to shifts in the frequencies of the NO₂ stretching modes and other ring vibrations. nih.gov Molecular dynamics simulations, coupled with quantum chemical calculations, could predict the vibrational spectra for different conformers, allowing for a comparison with experimental data to determine the dominant conformation in a given state (gas, solution, or solid). core.ac.uknih.gov For instance, studies on similar halogenated oxazoles have successfully used matrix-isolation FTIR spectroscopy combined with DFT calculations to identify and characterize different stable conformers. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular arrangement.

Determination of Molecular Conformation and Intermolecular Packing in the Crystal Lattice

A single-crystal X-ray diffraction study of this compound would precisely determine its molecular conformation. It would be expected to show a largely planar benzoxazole system. The nitro group's orientation relative to the ring would be fixed, revealing any deviation from planarity caused by steric or packing effects.

The crystal packing would describe how individual molecules arrange themselves to form the crystal lattice. This arrangement is governed by the drive to maximize stabilizing intermolecular interactions. Based on studies of similar molecules, a herringbone or layered packing motif might be anticipated, driven by a combination of dipole-dipole interactions and weaker contacts. nih.govmdpi.com

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks within Crystalline Structures

In the absence of strong hydrogen bond donors, the crystal structure of this compound would be stabilized by a network of weaker intermolecular interactions. nih.gov These would likely include:

Halogen Bonding: The chlorine atom, having a region of positive electrostatic potential (a σ-hole), could act as a halogen bond donor, interacting with electron-rich atoms like the oxygen or nitrogen atoms of the nitro or oxazole groups on neighboring molecules.

π-π Stacking: The planar aromatic benzoxazole rings could stack upon one another, an interaction driven by electrostatic and dispersion forces.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the strongly electron-withdrawing nitro group and the electronegative chlorine and oxygen atoms. These dipole-dipole interactions would play a crucial role in the molecular packing. nih.gov

Analysis of related crystal structures, such as those of 2-chloro-4-nitrobenzoic acid, reveals extensive networks of weak C-H···O hydrogen bonds and other non-covalent interactions that dictate the supramolecular assembly. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

Investigation of Electronic Transitions and Chromophoric Effects within the Benzo[d]oxazole System

The UV-Vis absorption spectrum of this compound is expected to be characterized by intense absorption bands corresponding to π → π* electronic transitions within the conjugated benzoxazole system. The presence of the nitro and chloro substituents, which act as chromophores and auxochromes, significantly influences the spectrum.

The nitro group, being a powerful electron-withdrawing group, extends the conjugation of the system and is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted benzoxazole. mdpi.com This is due to the stabilization of the excited state. An intramolecular charge transfer (ICT) band, from the benzoxazole ring (donor) to the nitro group (acceptor), may also be observable.

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Nitrobenzo D Oxazole

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

No published studies were found that specifically detail the quantum chemical calculations for 2-Chloro-4-nitrobenzo[d]oxazole. Therefore, data on its optimized geometry, conformational analysis, electronic structure, and molecular reactivity descriptors are not available.

Information regarding the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and the conformational landscape of this compound from computational studies is not available in the reviewed literature.

A detailed analysis of the electronic structure, including the energies of the HOMO and LUMO, the nature of its molecular orbitals, and the charge distribution across the molecule, has not been reported for this compound.

There are no available data or figures representing the molecular electrostatic potential (MEP) map for this compound. Such a map would provide insights into the electrophilic and nucleophilic sites of the molecule. Additionally, the calculation of global and local reactivity descriptors, which would further characterize its chemical behavior, has not been performed.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

The theoretical prediction of spectroscopic data for this compound and its comparison with experimental findings is a field that remains to be explored.

No studies were found that report the theoretical calculation of 1H and 13C NMR chemical shifts for this compound.

There is no information available on the theoretical vibrational frequencies (FTIR and Raman) for this compound. Such calculations would be instrumental in assigning the vibrational modes of the molecule.

Simulation of UV-Vis Absorption Spectra

A thorough search of scientific databases and chemical literature yielded no studies focused on the simulation of the UV-Vis absorption spectra for this compound. While computational methods for predicting electronic spectra are well-established, their application to this specific molecule has not been documented in available research.

Theoretical Studies on Reaction Pathways and Reactivity Descriptors

Detailed theoretical examinations of the reaction mechanisms and reactivity of this compound are similarly absent from the current body of scientific literature.

Calculation of Activation Energy Barriers and Prediction of Reaction Rates

No published research could be located that details the calculation of activation energy barriers or the prediction of reaction rates for chemical transformations involving this compound. Such studies are crucial for understanding the kinetics and mechanisms of its reactions, but this information is not currently available.

Application of Conceptual DFT Descriptors for Reactivity Prediction

The application of conceptual Density Functional Theory (DFT) descriptors, such as electrophilicity index, chemical potential, and hardness, to predict the reactivity of this compound has not been reported in the accessible scientific literature. While DFT is a powerful tool for this type of analysis, it has not been applied to this specific compound in published research.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

The development of Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Property Relationship (QSPR) models for this compound is not described in the available literature. These models are valuable for predicting the behavior of new compounds based on their structural features, but such work has not been carried out for this molecule.

Development of Predictive Models for Chemical Properties and Transformations

There are no reports of the development of predictive QSRR/QSPR models for the chemical properties or transformations of this compound.

Analysis of Steric and Electronic Effects on Chemical Behavior and Reactivity

While the steric and electronic effects of the chloro and nitro substituents on the benzoxazole (B165842) core are expected to significantly influence its reactivity, a specific computational analysis of these effects for this compound is not available in the scientific literature. Studies on other substituted benzoxazoles and nitroaromatic compounds exist, but a dedicated investigation for this molecule is absent.

Advanced Applications of 2 Chloro 4 Nitrobenzo D Oxazole in Chemical Sciences

Role as a Key Intermediate in Multi-Step Organic Synthesis

The unique electronic and structural features of 2-Chloro-4-nitrobenzo[d]oxazole make it an exemplary starting material for the construction of elaborate molecular frameworks. Its utility stems from the high reactivity of the C2-chloro substituent towards nucleophilic displacement, a reaction significantly facilitated by the electron-withdrawing nitro group.

Utilization in the Synthesis of Complex Heterocyclic Systems

This compound serves as a cornerstone for the synthesis of a variety of complex heterocyclic systems. The chlorine atom at the 2-position acts as an excellent leaving group, readily undergoing nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of diverse functionalities and the construction of fused or substituted heterocyclic structures.

Researchers can employ a range of nucleophiles to displace the chloride, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. For instance, reaction with primary or secondary amines yields 2-amino-substituted benzoxazoles, while reaction with thiols or alcohols produces 2-thioether or 2-ether-linked benzoxazoles, respectively. These products can then undergo further intramolecular or intermolecular cyclizations to generate polycyclic systems of significant chemical and biological interest. While specific examples starting from this compound are not extensively documented in readily available literature, the principle is well-established with analogous building blocks like 4-Chloro-2-fluoro-5-nitrobenzoic acid, which is used to prepare various condensed nitrogenous heterocycles such as benzimidazoles and quinoxalinones. nih.gov

Applications in Building Block Chemistry for Diverse Molecular Architectures

The predictable reactivity of this compound establishes it as a quintessential building block in combinatorial and medicinal chemistry. A single building block can give rise to a vast library of compounds by reacting it with a diverse set of nucleophilic reagents. This approach is highly efficient for generating molecular diversity and for structure-activity relationship (SAR) studies in drug discovery.

The core 4-nitrobenzo[d]oxazole scaffold can be decorated with various side chains, each potentially imparting different physicochemical or biological properties to the final molecule. This modular approach allows for the systematic exploration of chemical space around a central, rigid core.

Table 1: Examples of Diverse Molecular Architectures from this compound This table is based on established chemical principles of nucleophilic aromatic substitution.

Nucleophilic ReagentReagent TypeResulting Structure ClassSignificance of New Architecture
Aliphatic Amines (e.g., Piperidine)N-Nucleophile2-(Alkylamino)-4-nitrobenzo[d]oxazolesIntroduces basic centers, modulates solubility.
Aromatic Amines (e.g., Aniline)N-Nucleophile2-(Arylamino)-4-nitrobenzo[d]oxazolesCreates extended π-systems, potential for electronic materials.
Alcohols/Phenols (e.g., Methanol, Phenol)O-Nucleophile2-Alkoxy/Aryloxy-4-nitrobenzo[d]oxazolesForms ether linkages, useful in medicinal chemistry.
Thiols (e.g., Ethanethiol)S-Nucleophile2-(Alkylthio)-4-nitrobenzo[d]oxazolesIntroduces sulfur, known for unique biological activities.

Development of Chemical Probes and Reagents Based on the Benzo[d]oxazole Scaffold

The electronic properties of the 4-nitrobenzo[d]oxazole moiety, combined with the reactivity of the C2-chloro group, make it an excellent platform for the design of specialized chemical probes and reagents.

Design of Fluorescent Probes for Specific Chemical Detection and Labeling Applications

The 4-nitrobenzo[d]oxazole scaffold shares structural and electronic similarities with the well-known fluorophore 4-nitrobenzo-2-oxa-1,3-diazole (NBD). Reagents like 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) and its fluorine analog (NBD-F) are classic "pro-fluorescent" labeling agents. researchgate.net These molecules are themselves non-fluorescent or weakly fluorescent, but they react with nucleophiles such as amines and thiols to form highly fluorescent adducts. nih.gov

By analogy, this compound is expected to function as a fluorogenic probe. The chemical interaction involves the nucleophilic attack from an analyte (e.g., the amino group of an amino acid or the thiol group of a cysteine residue) on the electron-deficient C2 position of the benzoxazole (B165842) ring, displacing the chloride ion. This substitution reaction attaches the benzoxazole moiety to the analyte. The resulting product, a 2-(substituted)-4-nitrobenzo[d]oxazole, benefits from an internal charge transfer (ICT) character between the electron-donating substituent (the newly added amine or thiol) and the electron-withdrawing nitro group, a common mechanism for generating fluorescence. This "turn-on" response upon reaction makes it a highly specific tool for detecting and quantifying nucleophile-containing molecules.

Development as Reagents for Unique Chemical Transformations

Building on its role as a fluorogenic probe, this compound is a prime candidate for development as a nucleophilic labeling reagent for analytical purposes, such as in chromatography. The covalent and specific reaction with primary and secondary amines, as well as thiols, allows it to be used as a derivatization agent. researchgate.net

This derivatization serves two main purposes:

Enhanced Detection: By tagging an otherwise difficult-to-detect molecule (e.g., one lacking a chromophore) with the nitrobenzo[d]oxazole group, it can be easily detected using UV-Vis or fluorescence detectors in techniques like High-Performance Liquid Chromatography (HPLC). nih.gov

Improved Separation: The addition of the bulky, hydrophobic benzoxazole group can significantly alter the chromatographic properties of an analyte, often leading to better separation from other components in a complex mixture.

The well-established use of NBD-Cl and NBD-F as derivatization reagents for the sensitive analysis of amino acids and pharmaceuticals provides a strong precedent for the application of this compound in similar roles. researchgate.netnih.gov

Table 2: Proposed Application of this compound as a Labeling Reagent This table is based on the known reactivity of the compound and analogies to NBD-F/Cl.

Analyte ClassFunctional GroupChemical InteractionExpected Analytical OutcomeReference Analogs
Amino Acids / PeptidesPrimary/Secondary Amine (-NH₂, -NHR)Nucleophilic SubstitutionFluorescently labeled analyte for HPLC/CENBD-F nih.gov
Thiols / CysteineSulfhydryl (-SH)Nucleophilic SubstitutionFluorimetric quantification of thiolsNBD-Cl researchgate.net
Amine-containing DrugsPrimary/Secondary AmineNucleophilic SubstitutionPre-column derivatization for enhanced detectionNBD-F nih.gov

Advanced Materials Science Applications Focused on Chemical Properties

While the application of this compound in materials science is an emerging area, its intrinsic chemical properties suggest significant potential. The ability to readily undergo substitution reactions allows it to be grafted onto polymer backbones or attached to the surface of materials, thereby modifying their properties. For example, it could be used to introduce the rigid, electron-deficient benzoxazole moiety into polymers to enhance thermal stability or alter electronic characteristics.

Furthermore, the 4-nitrobenzo[d]oxazole core itself possesses interesting photophysical properties that could be exploited in the design of novel organic materials for electronics, such as organic light-emitting diodes (OLEDs) or sensors. By synthetically modifying the 2-position, the electronic and optical properties of the scaffold can be fine-tuned for specific applications. The development of multicomponent crystals and molecular salts using related chloro-nitro-aromatic compounds also points towards its utility in crystal engineering to create materials with tailored properties like photoluminescence. researchgate.net

Integration into Organic Semiconductors and Optoelectronic Devices

The development of novel organic materials for semiconductor and optoelectronic applications is a burgeoning field of research. Organic molecules with conjugated π-systems, donor-acceptor architectures, and rigid planar structures are often investigated for their charge transport properties. The benzoxazole core, being an electron-deficient system, is a potential building block for such materials.

However, a thorough review of scientific literature reveals a notable absence of studies specifically detailing the integration of This compound into organic semiconductors or optoelectronic devices. While related heterocyclic compounds, such as carbazole (B46965) and benzotriazole (B28993) derivatives, have been synthesized and evaluated as p-type or n-type semiconductors in organic field-effect transistors (OFETs), no such data has been published for this compound.

Consequently, there are no available research findings or data tables detailing its electronic properties such as Highest Occupied Molecular Orbital (HOMO) energy levels, Lowest Unoccupied Molecular Orbital (LUMO) energy levels, bandgap, or charge carrier mobility. The potential of this specific molecule in the field of organic electronics remains largely unexplored and represents an area for future investigation.

Development of Photoresponsive or Thermochromic Materials

Photoresponsive and thermochromic materials, which change their optical properties in response to light or temperature stimuli, respectively, are of great interest for applications in smart windows, sensors, and optical data storage. The mechanisms for these properties often involve reversible structural changes within the molecule, such as isomerization or phase transitions.

As with its electronic applications, there is a significant lack of published research on the photoresponsive or thermochromic properties of This compound . General classes of organic compounds, such as spiropyrans, azobenzenes, and certain liquid crystals, are well-known for their chromic behaviors. While the benzoxazole structure can be incorporated into larger chromophoric systems, the specific photo- or thermochromic characteristics of this compound have not been reported.

Detailed research findings on its behavior under UV-Vis irradiation or temperature variation are not available. Therefore, data tables summarizing photo-induced isomeric states, absorption maxima shifts (Δλmax), or color changes at different temperatures cannot be provided. The exploration of this compound for these advanced applications is yet to be undertaken by the scientific community.

Future Prospects and Interdisciplinary Research Opportunities in 2 Chloro 4 Nitrobenzo D Oxazole Chemistry

Exploration of Novel and Uncharted Synthetic Methodologies for the Core Structure

The development of efficient, sustainable, and versatile synthetic methods is the bedrock of chemical innovation. numberanalytics.comrsc.org While classical methods for benzoxazole (B165842) synthesis, such as the condensation of 2-aminophenols with carboxylic acids or aldehydes, are well-established, future research will likely focus on more sophisticated and greener alternatives. nih.govnih.gov

A particularly promising avenue is the advancement of intramolecular cyclization strategies. One such modern approach is the N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization of anilide precursors. mdpi.com Research has demonstrated that anilides, when treated with a base in an anhydrous solvent, can cyclize to form the benzo[d]oxazole core in high yields. mdpi.com The efficiency of this reaction is heavily influenced by the electronic nature of the substituents, with strong electron-withdrawing groups like the nitro group facilitating the reaction at lower temperatures. mdpi.com Further exploration could involve expanding the substrate scope, optimizing reaction conditions using microwave irradiation or sonication, and developing catalytic versions to reduce the need for stoichiometric base and high temperatures. nih.govnih.govnih.gov

Future work could also concentrate on elemental-sulfur-promoted cyclization reactions, which have been used to synthesize related 2-benzyl benzoxazoles from 2-nitrophenols and styrenes. rsc.org Adapting such one-pot methods, which benefit from simple, readily available reagents, could provide novel and efficient pathways to the 2-Chloro-4-nitrobenzo[d]oxazole core and its derivatives. rsc.org Additionally, research into Ullmann-type intramolecular C-O bond formation, which has been successful for less reactive chloro-substituted precursors using specialized copper catalysts, presents another frontier for investigation. researchgate.net

Table 1: Reaction Conditions for N-deprotonation–O-SNAr Cyclization of Anilides mdpi.com
Activating Group at C5Substrate TypeTemperature (°C)Time (h)Yield
NitroBenzanilide901High
CyanoBenzanilide1151High
MethoxycarbonylBenzanilide1202High
TrifluoromethylBenzanilide1303High
NitroAcetanilide~90-1154-6Lower

Unveiling New Reactivity Patterns and Unprecedented Chemical Transformations

The this compound molecule is primed for a wide array of chemical transformations, offering a gateway to diverse derivative libraries. The chlorine atom at the 2-position is an excellent leaving group for nucleophilic substitution reactions. This allows for the introduction of a vast range of functionalities, including amines, alcohols, thiols, and carbon nucleophiles, thereby tuning the molecule's electronic and steric properties. The reaction of related 2-chloro-imidazoles with N-nucleophiles demonstrates the feasibility of this approach. nih.gov

Furthermore, the nitro group at the 4-position is a versatile functional handle. Its electron-withdrawing nature activates the aromatic ring for certain reactions, but more importantly, it can be readily reduced to an amino group. This resulting aminobenzoxazole opens up a world of subsequent chemistry, including diazotization, acylation, and condensation reactions, to build more complex molecular architectures.

Future research will focus on exploiting this dual reactivity. For instance, sequential or one-pot reactions involving substitution at the 2-position followed by transformation of the nitro group could lead to highly functionalized benzoxazoles that would be difficult to access otherwise. Exploring transition-metal-catalyzed cross-coupling reactions at the chloro-position is another major area of opportunity, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. numberanalytics.com

Advancements in Theoretical and Computational Studies to Predict and Explain Complex Chemical Phenomena

As synthetic chemists explore new reactions, theoretical and computational chemistry will become an indispensable tool for prediction and understanding. numberanalytics.com Density Functional Theory (DFT) calculations can be employed to investigate the structural, electronic, and reactivity properties of this compound and its derivatives. researchgate.net

Future computational studies could focus on:

Reactivity Prediction: Calculating molecular electrostatic potential (MEP) maps and condensed Fukui functions can predict the most likely sites for nucleophilic and electrophilic attack, guiding synthetic efforts. researchgate.net For example, such calculations can confirm the electrophilic nature of the carbon atom at the 2-position, making it susceptible to nucleophilic substitution.

Mechanism Elucidation: Computational modeling can be used to map out the reaction pathways for novel transformations, calculating the energies of intermediates and transition states. This provides a deeper understanding of the reaction mechanism, helping to explain observed outcomes and optimize conditions. researchgate.net

Spectroscopic Analysis: Theoretical calculations of NMR spectra and vibrational frequencies can aid in the structural characterization of newly synthesized compounds, providing a powerful complement to experimental data. researchgate.neterdogan.edu.tr

Molecular Docking: For derivatives with potential biological applications, molecular docking and molecular dynamics simulations can predict how these molecules might bind to specific biological targets, such as enzymes or receptors. erdogan.edu.trnih.gov This in silico screening can prioritize synthetic targets and accelerate the discovery of new bioactive compounds.

Integration with Emerging Technologies in Chemical Synthesis, Analysis, and Material Design

The synergy between chemistry and technology is creating new capabilities for synthesis, analysis, and material science. numberanalytics.com For this compound, these emerging technologies hold significant promise.

In synthesis , the use of automated platforms and flow chemistry could enable high-throughput screening of reaction conditions and the rapid generation of derivative libraries. nih.gov Green chemistry technologies, such as the use of ultrasound or microwave-assisted synthesis in solvent-free conditions, can lead to more efficient and environmentally benign production methods. nih.govnih.gov

In analysis , advanced methods are needed for the sensitive and selective detection of nitroaromatic compounds. spectroscopyonline.com Techniques like Surface-Enhanced Raman Spectroscopy (SERS) have shown promise for the rapid, fingerprint-like detection of multiple nitroaromatic explosives and could be adapted for analyzing this compound and its reaction products. acs.org The development of novel analytical methods using derivatizing agents, coupled with multivariate optimization strategies like Plackett-Burman designs, can enhance the sensitivity and reliability of quantification in complex matrices. rsc.org Solid-phase extraction (SPE) followed by gas chromatography (GC) is another established technique for the analysis of nitroaromatics in environmental samples. researchgate.net

In material design , the unique electronic and structural properties of the this compound scaffold could be exploited. A precursor, 2-chloro-4-nitrobenzoic acid, has been extensively studied for its ability to form molecular salts and co-crystals with unique solid-state properties and improved thermal stability. acs.orgnih.gov Similar crystal engineering approaches could be applied to this compound itself, exploring its potential to form novel materials with interesting optical or electronic properties. numberanalytics.com The development of conjugated porous polymers incorporating such motifs also represents a new frontier for creating materials for sensing and detection. spectroscopyonline.com

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-4-nitrobenzo[d]oxazole, and what key reaction parameters must be controlled?

The synthesis typically involves nitration and cyclization steps. For example, nitration of 2-aminophenol derivatives using nitric acid produces 2-amino-4-nitrophenol, which undergoes cyclization with chloroacetic acid under dehydrating conditions. Key parameters include nitric acid concentration (to avoid over-nitration) and reaction temperature (maintained at 60–80°C to prevent ring degradation). Solvent choice (e.g., ethanol/water mixtures) and stoichiometric ratios are critical for achieving yields >65% .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Thin-layer chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization .
  • NMR spectroscopy: 1^1H and 13^13C NMR confirm structural integrity (e.g., aromatic protons at δ 8.5–7.5 ppm, nitro group deshielding effects) .
  • X-ray crystallography: Resolves crystal packing and molecular geometry, particularly for intermediates like 2-amino-4-nitrophenol .

Q. How does the reactivity of this compound differ from other benzoxazole derivatives?

The nitro group at position 4 deactivates the aromatic ring, reducing electrophilic substitution but enhancing nucleophilic displacement at the 2-chloro position. Common reactions include:

Reaction Type Reagents/Conditions Product
SubstitutionNaN₃, DMF, 80°C2-Azido-4-nitrobenzo[d]oxazole
ReductionH₂/Pd-C, ethanol2-Chloro-4-aminobenzo[d]oxazole
OxidationKMnO₄, acidic conditionsCarboxylic acid derivatives
Refer to optimized protocols for solvent polarity and catalyst loading .

Advanced Research Questions

Q. How can researchers optimize nitration conditions to minimize byproducts in benzoxazole synthesis?

Controlled nitration requires:

  • Dilute nitric acid (≤68%): Reduces di-nitration byproducts.
  • Stepwise temperature ramping: Start at 0°C, then gradually increase to 50°C.
  • In situ monitoring via FT-IR: Tracks nitro group incorporation (asymmetric NO₂ stretch at ~1520 cm⁻¹).
    Yields improve to >75% with these adjustments .

Q. What strategies mitigate oxazole ring degradation during functionalization reactions?

  • Mild conditions: Use room-temperature reactions with polar aprotic solvents (e.g., DMF) for nucleophilic substitutions .
  • Protecting groups: Temporarily block reactive sites (e.g., Boc protection of amines) during multi-step syntheses .
  • Catalytic systems: Employ Pd/C or Cu(I) catalysts for selective cross-coupling without ring opening .

Q. How do structural modifications influence the biological activity of this compound derivatives?

Substituent Position Biological Activity Mechanistic Insight
-NH₂4Antifungal (IC₅₀: 12 µM)Disrupts ergosterol biosynthesis
-SCH₃2Cholinesterase inhibition (Ki: 8 µM)Binds to catalytic serine residues
SAR studies highlight the necessity of the nitro group for electron-withdrawing effects, enhancing target binding .

Q. What purification methods are recommended for isolating high-purity this compound?

  • Recrystallization: Use ethanol/water (3:1 v/v) to remove polar impurities; yields crystals with >98% purity .
  • Column chromatography: Employ silica gel (hexane/ethyl acetate gradient) for complex mixtures.
  • HPLC: Reverse-phase C18 columns resolve closely related derivatives (e.g., des-nitro analogs) .

Q. How can photophysical interactions between this compound and metal nanoparticles be studied?

  • Fluorescence quenching assays: Monitor emission spectra (λₑₓ = 350 nm) upon adding Ag nanoparticles; calculate Stern-Volmer constants to quantify binding .
  • DFT simulations: Model charge-transfer interactions between the nitro group and nanoparticle surfaces .

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound derivatives?

  • Broth microdilution (CLSI guidelines): Determine MIC values against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Time-kill kinetics: Assess bactericidal/fungicidal activity over 24 hours .

Q. What novel catalytic methods enable the synthesis of complex this compound derivatives?

  • DAST-mediated cyclization: Converts β-ketoamides to 4-acyloxazoles via fluoroacetal intermediates (yield: 80%) .
  • Organocatalytic asymmetric reactions: Chiral phosphoric acids induce enantioselectivity in oxazole functionalization .

Tables for Key Data
Table 1: Reaction Optimization for Nitration

ParameterOptimal ValueEffect on Yield
HNO₃ Concentration65%Minimizes di-nitration
Temperature50°CBalances rate vs. degradation
SolventH₂SO₄/H₂OEnhances nitronium ion stability

Q. Table 2: Biological Activity of Derivatives

DerivativeTarget PathwayIC₅₀/Ki (µM)
4-Amino analogFungal ergosterol12
2-Thiomethyl analogAcetylcholinesterase8

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.